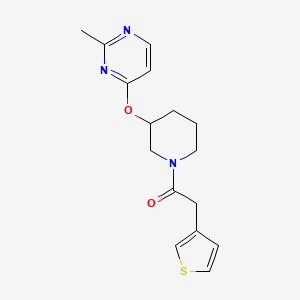

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-17-6-4-15(18-12)21-14-3-2-7-19(10-14)16(20)9-13-5-8-22-11-13/h4-6,8,11,14H,2-3,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNOVHSCCLHGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Attachment of the Pyrimidine Moiety: The pyrimidine group can be introduced via nucleophilic substitution reactions.

Incorporation of the Thiophene Group: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The pyrimidine and piperidine rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues from Vandetanib Derivatives ()

Several vandetanib derivatives containing nitroimidazole and quinazoline groups share structural similarities with the target compound, particularly in their piperidine-linked heterocyclic frameworks:

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone | Quinazoline, nitroimidazole, bromophenyl substituent | 570.1668 | 143.3–145.0 | 66.6 |

| Target Compound | Pyrimidine, thiophene, methylpyrimidinyloxy-piperidine | Not explicitly provided | N/A | N/A |

Key Differences :

Arylethanolimidazole Derivatives ()

Compounds like 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) feature ethanone backbones linked to imidazole and aryl groups.

| Compound Name | Key Structural Features | Yield (%) |

|---|---|---|

| 4a (Arylethanolimidazole) | Bromobenzyloxy-phenyl, imidazole | 33 |

| Target Compound | Thiophen-3-yl, methylpyrimidinyloxy-piperidine | N/A |

Comparison :

- The target compound’s piperidine-pyrimidine scaffold offers a larger molecular surface area for target engagement compared to the simpler aryl-ethanone framework of 4a.

- Imidazole derivatives like 4a exhibit moderate yields (27–72%), suggesting that the target compound’s synthesis might require optimized catalytic conditions (e.g., Pd-based cross-coupling, as in ) .

Piperidine-Linked Heterocycles in Patented Compounds ()

The European Patent EP 1 808 168 B1 describes compounds such as [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone, which share the piperidinyloxy-heterocycle motif.

Structural Insights :

- The patented compounds use pyrazolo-pyrimidine or methanesulfonylphenyl groups instead of pyrimidine/thiophene. These bulkier substituents may enhance target specificity but reduce solubility.

- The target compound’s thiophene moiety could offer distinct electronic properties (e.g., sulfur’s polarizability) compared to sulfonyl or pyrazolo groups .

Piperidin-1-yl Ethanone Derivatives ()

Simpler analogues like 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (CAS 77445-06-8) highlight the role of the ethanone-piperidine backbone.

| Compound Name | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|

| 1-(4-(Aminomethyl)piperidin-1-yl)ethanone | Aminomethyl-piperidine, ethanone | N/A |

| Target Compound | Thiophene, methylpyrimidinyloxy | N/A |

Contrast :

- The target compound’s extended heterocyclic system likely increases binding affinity compared to the aminomethyl derivative, which lacks aromatic stacking groups.

Biological Activity

The compound 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

- A piperidine ring

- A pyrimidine derivative (2-Methylpyrimidin-4-yl)

- A thiophene moiety

This combination of functional groups contributes to its diverse reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme inhibition

- Receptor binding

- Potential anti-inflammatory and anticancer properties

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing physiological responses.

In Vitro Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Case Studies

A case study involving the synthesis and evaluation of related compounds indicated that modifications to the piperidine and pyrimidine components significantly influenced biological activity. For example, alterations in substituents led to variations in receptor affinity and enzyme inhibition potency.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound may have applications in:

- Anticancer therapy : Due to its potential to inhibit pathways involved in tumor growth.

- Anti-inflammatory agents : By modulating immune responses through enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.